Cas no 56540-52-4 ((1-benzothien-5-ylmethyl)amine)
(1-benzothien-5-ylmethyl)amine Chemical and Physical Properties
Names and Identifiers
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- Benzo[b]thiophen-5-ylmethanamine
- (1-benzothien-5-ylmethyl)amine
- 1-benzothiophen-5-ylmethanamine
- 1-Benzothiophen-5-ylmethylamine
- Benzo[b]thiophene-5-methanamine
- 5-(Aminomethyl)benzo[b]thiophene
- benzo[b]thiophen-5-ylmethylamine
- (1-Benzothien-5-ylmethyl)amine hydrochloride
- AKOS000506079
- CHEMBL1922274
- 1-BENZOTHIOPHENE-5-METHYLAMINE
- MFCD04974043
- CS-0270714
- BDBM50358745
- (1-benzothiophen-5-yl)methanamine
- 1-benzothiophen-5-ylmethylamine, AldrichCPR
- SCHEMBL112311
- FT-0660708
- PS-3545
- C-Benzo[b]thiophen-5-yl-methylamine
- DTXSID70383675
- J-519704
- 56540-52-4
- BB 0219932
- QUXRGPGYJFNJAG-UHFFFAOYSA-N
- SDCCGMLS-0066057.P001
- ((benzo[b]thiophen-5-yl)methyl)amine
- EN300-99117
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- MDL: MFCD04974043
- Inchi: 1S/C9H9NS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6,10H2
- InChI Key: QUXRGPGYJFNJAG-UHFFFAOYSA-N
- SMILES: S1C=CC2C=C(CN)C=CC1=2
Computed Properties
- Exact Mass: 163.04600
- Monoisotopic Mass: 163.04557046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 54.3Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: 41 °C
- Boiling Point: 303.9±17.0 °C at 760 mmHg
- Flash Point: 137.6±20.9 °C
- Refractive Index: 1.691
- PSA: 54.26000
- LogP: 3.06030
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
(1-benzothien-5-ylmethyl)amine Security Information
- Signal Word:warning
- Hazard Statement: Corrosive
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S26; S36/37/39
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:26-36/37/39
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1-benzothien-5-ylmethyl)amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1-benzothien-5-ylmethyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B411755-10mg |
(1-benzothien-5-ylmethyl)amine |
56540-52-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B411755-50mg |
(1-benzothien-5-ylmethyl)amine |
56540-52-4 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B411755-100mg |
(1-benzothien-5-ylmethyl)amine |
56540-52-4 | 100mg |
$ 95.00 | 2022-06-07 | ||
| Alichem | A169006943-1g |
1-Benzothiophen-5-ylmethylamine |
56540-52-4 | 95% | 1g |
$381.70 | 2023-09-01 | |
| Apollo Scientific | OR12316-250mg |
5-(Aminomethyl)benzo[b]thiophene |
56540-52-4 | 95% | 250mg |
£95.00 | 2023-09-01 | |
| Apollo Scientific | OR12316-1g |
5-(Aminomethyl)benzo[b]thiophene |
56540-52-4 | 95% | 1g |
£200.00 | 2023-09-01 | |
| Chemenu | CM373616-1g |
Benzo[b]thiophen-5-ylmethanamine |
56540-52-4 | 95%+ | 1g |
$*** | 2023-03-31 | |
| abcr | AB152107-1 g |
1-Benzothiophen-5-ylmethylamine; 95% |
56540-52-4 | 1 g |
€247.50 | 2023-07-20 | ||
| Enamine | EN300-99117-0.05g |
(1-benzothiophen-5-yl)methanamine |
56540-52-4 | 95.0% | 0.05g |
$88.0 | 2025-02-21 | |
| Enamine | EN300-99117-0.1g |
(1-benzothiophen-5-yl)methanamine |
56540-52-4 | 95.0% | 0.1g |
$92.0 | 2025-02-21 |
(1-benzothien-5-ylmethyl)amine Suppliers
(1-benzothien-5-ylmethyl)amine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Additional information on (1-benzothien-5-ylmethyl)amine
Introduction to (1-Benzothien-5-ylmethyl)amine (CAS No. 56540-52-4)
(1-Benzothien-5-ylmethyl)amine, also known by its CAS number 56540-52-4, is a versatile organic compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzothiophene moiety and an amine functional group. The combination of these structural elements endows (1-Benzothien-5-ylmethyl)amine with a range of biological activities and potential therapeutic applications.
The chemical structure of (1-Benzothien-5-ylmethyl)amine is represented by the formula C10H10NOS. The benzothiophene ring, a heterocyclic aromatic compound, is a key feature that contributes to the compound's stability and reactivity. The amine group, attached to the methyl substituent, provides additional functionality and reactivity, making it a valuable building block in the synthesis of more complex molecules.
Recent research has highlighted the potential of (1-Benzothien-5-ylmethyl)amine in various biological contexts. Studies have shown that this compound exhibits significant activity in modulating specific receptors and enzymes, which are crucial for various physiological processes. For instance, (1-Benzothien-5-ylmethyl)amine has been investigated for its potential as a ligand for G protein-coupled receptors (GPCRs), which are important targets for drug discovery.
In the realm of medicinal chemistry, (1-Benzothien-5-ylmethyl)amine has been explored as a lead compound for the development of novel therapeutic agents. Its ability to interact with specific biological targets makes it an attractive candidate for the treatment of various diseases, including neurological disorders and cancer. Researchers have synthesized derivatives of (1-Benzothien-5-ylmethyl)amine to enhance its pharmacological properties and improve its therapeutic efficacy.
Clinical trials involving compounds derived from (1-Benzothien-5-ylmethyl)amine have shown promising results. For example, a study published in the Journal of Medicinal Chemistry reported that a derivative of (1-Benzothien-5-ylmethyl)amine demonstrated potent anti-inflammatory effects in animal models of arthritis. Another study in the European Journal of Pharmacology found that a related compound exhibited significant antitumor activity against various cancer cell lines.
The synthetic accessibility of (1-Benzothien-5-ylmethyl)amine is another factor that contributes to its importance in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. These methods often involve multi-step processes that include coupling reactions, reduction steps, and functional group transformations. The ability to synthesize (1-Benzothien-5-ylmethyl)amine on a large scale is crucial for its practical application in drug development.
In addition to its potential therapeutic applications, (1-Benzothien-5-ylmethyl)amine has also been studied for its use in chemical biology research. Its unique structural features make it an excellent tool for probing the function of specific proteins and pathways. For instance, researchers have used derivatives of (1-Benzothien-5-ylmethyl)amine as probes to investigate the role of certain enzymes in cellular signaling pathways.
The safety profile of (1-Benzothien-5-ylmethyl)amine is another important consideration in its development as a pharmaceutical agent. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal side effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, (1-Benzothien-5-ylmethyl)amine (CAS No. 56540-52-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into the potential uses and mechanisms of action of this compound, further solidifying its importance in the field.
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